

Elemental analysis reference values for N-cyclohexyl-2-(phenylsulfanyl)acetamide

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Compound of Interest

Compound Name: *N-cyclohexyl-2-(phenylsulfanyl)acetamide*

CAS No.: 71433-02-8

Cat. No.: B2627921

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Elemental Analysis Reference Specification: **N-cyclohexyl-2-(phenylsulfanyl)acetamide**

Executive Summary

This guide establishes the Elemental Analysis (EA) reference values for **N-cyclohexyl-2-(phenylsulfanyl)acetamide** (Formula: C₁₄H₁₉NOS), a structural intermediate often utilized in the synthesis of sulfur-containing ligands and pharmaceutical candidates.

Unlike simple spectral data (NMR/MS), which confirm molecular structure, Elemental Analysis serves as the definitive metric for bulk purity. This document compares the performance of Combustion Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a decision framework for validating reference standards.

Reference Values & Composition

The following values represent the theoretical stoichiometric calculation for the pure compound. In a regulatory or rigorous research setting, the Acceptable Experimental Limit is defined as

±0.40% deviation from the theoretical value (standard IUPAC/ACS purity criterion).

Table 1: Elemental Composition Reference (C₁₄H₁₉NOS)

Element	Symbol	Atomic Mass	Count	Total Mass	Theoretical %	Acceptable Range (±0.4%)
Carbon	C	12.011	14	168.154	67.43 %	67.03 – 67.83 %
Hydrogen	H	1.008	19	19.152	7.68 %	7.28 – 8.08 %
Nitrogen	N	14.007	1	14.007	5.62 %	5.22 – 6.02 %
Sulfur	S	32.065	1	32.065	12.86 %	12.46 – 13.26 %
Oxygen	O	15.999	1	15.999	6.41 %	Calculated by difference
Total		249.38			100.00 %	

“

Critical Note: Oxygen is typically calculated by difference in standard CHNS analysis. Direct Oxygen analysis is possible but requires a separate pyrolysis cycle.

Comparative Analysis: EA vs. Alternative Methodologies

To validate the identity and purity of **N-cyclohexyl-2-(phenylsulfanyl)acetamide**, researchers often choose between EA, qNMR, and HRMS. The table below objectively compares these "alternatives" to guide experimental choice.

Table 2: Performance Comparison of Validation Methods

Feature	Combustion Analysis (EA)	Quantitative NMR (qNMR)	High-Res Mass Spec (HRMS)
Primary Output	Bulk Purity (% by weight)	Molar Purity & Impurity ID	Exact Mass & Formula Confirmation
Sample Requirement	2–5 mg (Destructive)	5–20 mg (Recoverable)	<1 mg (Destructive)
Precision	High (± 0.3 – 0.4%)	Moderate (± 1 – 2%)*	High (ppm error for mass)
Blind Spot	Cannot identify what the impurity is (only that it exists).	Inorganic salts are invisible.	Does not quantify bulk impurities; ionization bias.
Best For...	Final Reference Standard Validation	In-process checks & Impurity ID	Confirming Molecular Formula

*Note: qNMR precision can reach $\pm 0.5\%$ with internal standards and long relaxation delays, but requires rigorous protocol optimization.

Experimental Protocol: Synthesis & Validation

To ensure the reference values in Table 1 are met, the following self-validating workflow is recommended. This protocol minimizes common impurities (residual solvent, unreacted amine) that skew EA results.

A. Synthesis Context (Source of Impurities)

- Reaction: Phenylthioacetic acid + Cyclohexylamine

Product.

- Common Impurities:
 - Dicyclohexylurea (DCU): High Nitrogen content.
 - Phenylthioacetic acid:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) High Sulfur, No Nitrogen.

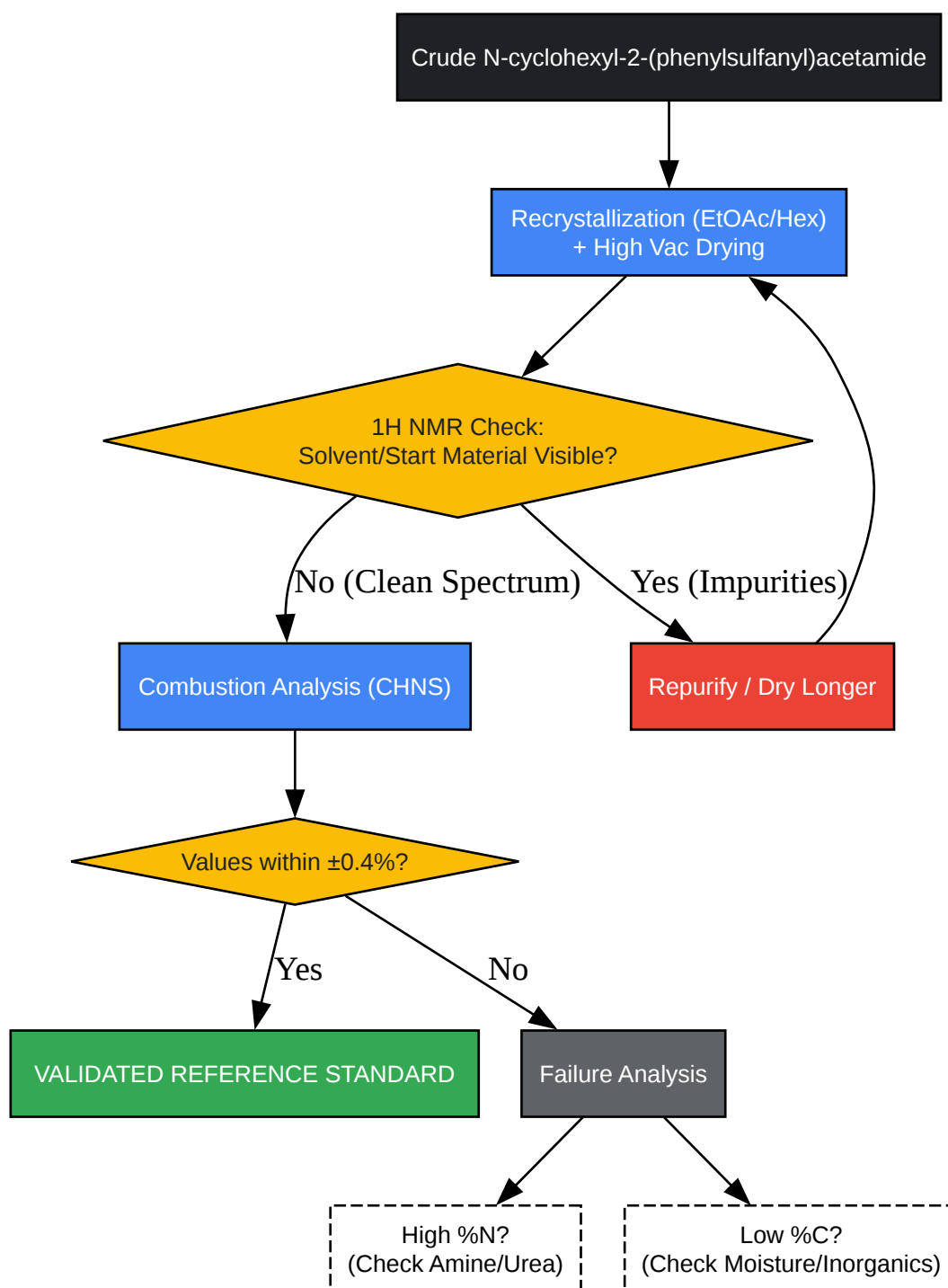
- Cyclohexylamine:[\[1\]](#)[\[7\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#) High Nitrogen, basic residue.

B. Purification for Reference Standard

- Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.
- Precipitation: Slowly add Hexanes until turbidity appears; cool to 4°C.
- Wash: Filter and wash with cold 1:4 EtOAc:Hexanes to remove unreacted thiophenol derivatives.
- Drying (Crucial Step): Dry under high vacuum (<1 mbar) at 40°C for 24 hours.
 - Why? Trapped solvent (EtOAc/Hexanes) significantly alters %C and %H values, causing EA failure.

C. Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the compound, including decision gates for EA failure.



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Figure 1: Validation workflow ensuring the compound meets the strict $\pm 0.4\%$ elemental analysis criteria.

Data Interpretation Guide

When reviewing your EA results, use this causality guide to diagnose deviations:

- Scenario A: Low %C, High %H
 - Cause: Trapped water (hygroscopic).
 - Remedy: Dry at 50°C over P₂O₅ for 48 hours.
- Scenario B: High %N
 - Cause: Residual Cyclohexylamine or DCC/EDC urea byproducts.
 - Remedy: Acid wash (1M HCl) followed by recrystallization.
- Scenario C: High %S
 - Cause: Residual Phenylthioacetic acid or Diphenyl Disulfide (oxidation product).
 - Remedy: Wash with dilute NaOH (removes acid) or recrystallize from non-polar solvent (removes disulfide).

References

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